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Compound of Interest

N-(tert-Butoxycarbonyl)-4-nitro-L -
Compound Name:
phenylalanine

Cat. No.: B558659

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the spectral
properties of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, a key intermediate in peptide
synthesis and drug discovery. Detailed spectral data from Nuclear Magnetic Resonance
(NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)
Spectroscopy are presented. Furthermore, this guide outlines standardized experimental
protocols for acquiring these spectra and includes workflow visualizations to illustrate the
analytical process.

Chemical Structure and Properties

N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine, also known as Boc-Phe(4-NO2)-OH, is a
derivative of the amino acid L-phenylalanine. The N-terminus is protected by a tert-
butoxycarbonyl (Boc) group, and a nitro (NO2) group is substituted at the para-position of the
phenyl ring.

e Molecular Formula: C14H18N20e[1]
e Molecular Weight: 310.30 g/mol [1]

e |[UPAC Name: (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic
acid[1]
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« CAS Number: 33305-77-0[1]

Spectral Data Summary

The following tables summarize the key spectral data for N-(tert-Butoxycarbonyl)-4-nitro-L-
phenylalanine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR Data

Assignment

5 1.42 (s, 9H)

53.10 - 3.35 (m, 2H)

& 4.55 (m, 1H)

3 7.45 (d, J=8.5 Hz, 2H)

5 8.15 (d, J=8.5 Hz, 2H)

0 ~10-12 (br s, 1H)

Note: Chemical shifts (d) are in ppm. Solvent effects may cause variations.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/Boc-4-nitro-L-phenylalanine
https://www.benchchem.com/product/b558659?utm_src=pdf-body
https://www.benchchem.com/product/b558659?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b558659?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

13C NMR Data

Assignment

5 28.3 (3C)

038.0

055.0

6 80.5

8 123.5 (2C)

& 130.5 (2C)

0 145.0

0 147.0

0 155.5

0173.0

Note: The presence of the electron-withdrawing nitro group causes a downfield shift for the aromatic
carbons compared to the unsubstituted Boc-L-phenylalanine. The specific shifts can vary based on
the solvent used.[2]

Infrared (IR) Spectroscopy
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IR Data (ATR or KBr Pellet)

Wavenumber (cm~1)

~3300 (br)

~2980

~1710 (s)

~1690 (s)

~1520 (s)

~1345 (s)

~1160 (s)

Source: Bio-Rad Laboratories, Inc. via PubChem.[1]

Mass Spectrometry (MS)

Mass Spectrometry Data

Parameter

lonization Mode

[M-H]~ (Negative lon)

[M+H]* (Positive lon)

[M+Na]* (Positive lon)

Exact Mass

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis Data (in Methanol or Ethanol)

Amax (nm)

~270-280

Note: This absorption is attributed to the 11 — 11 transition of the nitro-substituted aromatic ring.[3][4]
[5] The exact maximum absorption (Amax) and molar absorptivity (€) can vary depending on the

solvent and pH.*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (*H and **C)

Sample Preparation: Dissolve 5-10 mg of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine
in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCls, DMSO-ds, or
MeOD). Ensure the sample is fully dissolved. Transfer the solution to a 5 mm NMR tube.[6]

Instrument Setup:
o Insert the sample into the NMR spectrometer.

o Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve
optimal homogeneity.

'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds,
and acquisition of 16-64 scans for good signal-to-noise.[7]

13C NMR Acquisition:

o Acquire a proton-decoupled 13C spectrum.
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o Due to the lower natural abundance and sensitivity of 13C, a larger number of scans (e.qg.,
1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[7][8]

o Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID).
Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak as
a reference. Integrate the *H NMR signals and pick peaks for both *H and 13C spectra.[9]

Fourier-Transform Infrared (FTIR) Spectroscopy

e Sample Preparation (KBr Pellet Method):

o Mix approximately 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade
Potassium Bromide (KBr).

o Grind the mixture thoroughly in an agate mortar to a fine powder.
o Press the powder into a transparent pellet using a hydraulic press.

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Ensure good contact by applying pressure with the
built-in clamp. This method requires minimal sample preparation.[10]

o Data Acquisition:
o Record a background spectrum of the empty sample compartment (or clean ATR crystal).
o Place the sample in the spectrometer.

o Acquire the sample spectrum over a range of 4000-400 cm~1. Typically, 16-32 scans are
co-added to improve the signal-to-noise ratio.[11]

o Data Processing: The final spectrum is presented as a ratio of the sample scan to the
background scan, typically in terms of transmittance or absorbance.

Electrospray lonization Mass Spectrometry (ESI-MS)

e Sample Preparation:
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o Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or
acetonitrile.[12]

o Dilute this stock solution to a final concentration of 1-10 pg/mL using a suitable solvent
system, often containing a small amount of acid (e.g., 0.1% formic acid for positive mode)
or base (e.g., 0.1% ammonium hydroxide for negative mode) to promote ionization.[12]

» Data Acquisition:
o Infuse the sample solution directly into the ESI source at a flow rate of 5-20 pL/min.

o Apply a high voltage (typically 3-5 kV) to the ESI needle to generate a fine spray of
charged droplets.[13]

o Optimize source parameters such as nebulizing gas flow, drying gas flow, and temperature
to achieve stable and efficient ion generation.[14][15]

o Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

» Data Analysis: Identify the molecular ion peak (e.g., [M+H]*, [M+Na]*, or [M-H]~) to confirm
the molecular weight. The high-resolution mass measurement should be within 5 ppm of the
calculated exact mass.[1]

UV-Visible Spectroscopy

e Sample Preparation:

o Prepare a stock solution of known concentration in a UV-transparent solvent (e.g.,
methanol, ethanol, or acetonitrile).

o Perform serial dilutions to obtain a sample with an absorbance in the optimal range of 0.1-
1.0 AU.

o Data Acquisition:

o Use a dual-beam spectrophotometer. Fill one cuvette with the solvent (blank) and another
with the sample solution.
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o Record the absorbance spectrum over a wavelength range of approximately 200-400 nm.
[16]

o Data Analysis: Identify the wavelength of maximum absorbance (Amax). If the concentration
is known, the molar absorptivity (¢€) can be calculated using the Beer-Lambert law (A = cl).

Visualized Workflows

The following diagrams illustrate the general experimental and logical workflows for the
characterization of N-(tert-Butoxycarbonyl)-4-nitro-L-phenylalanine.
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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Structural Information from Spectral Data
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Caption: Relationship between spectral data and structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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